molecular formula C15H22BNO3 B595127 N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1256359-34-8

N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B595127
CAS RN: 1256359-34-8
M. Wt: 275.155
InChI Key: JZQKSRMOFRSRHN-UHFFFAOYSA-N
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Description

“N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a chemical compound . It is a colorless to yellow liquid or semi-solid or solid .


Synthesis Analysis

The compound has been synthesized by the Miyaura borylation and sulfonylation reactions .


Molecular Structure Analysis

The molecular structure of the compound has been studied using X-ray diffraction and conformational analysis .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.14 g/mol . It has been identified by FT-IR, 1H NMR, and mass spectroscopy .

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide boronate is not well understood, but it is thought to be related to its ability to act as a boron-containing Lewis acid. This property allows this compound boronate to form stable complexes with a variety of organic molecules, which can then be used as intermediates in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound boronate, as it is primarily used as a tool in organic synthesis rather than as a drug or therapeutic agent. However, studies have shown that this compound boronate is relatively non-toxic and has low reactivity towards biological molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide boronate in lab experiments is its versatility as a building block for organic synthesis. It can be used to synthesize a wide range of organic molecules, making it a valuable tool for researchers. Additionally, the synthesis of this compound boronate is relatively simple and efficient, which makes it a popular choice for researchers.
However, there are also some limitations to using this compound boronate in lab experiments. One of the main limitations is that it is relatively expensive compared to other organic building blocks. Additionally, the boron atom in this compound boronate can be difficult to functionalize, which can limit its usefulness in certain types of organic synthesis.

Future Directions

There are many potential future directions for research involving N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide boronate. One area of interest is the development of new synthetic methods that use this compound boronate as a building block. Researchers are also exploring the use of this compound boronate in the synthesis of new materials, such as polymers and nanoparticles. Additionally, there is interest in using this compound boronate as a tool for the selective functionalization of specific sites in large organic molecules, which could have applications in drug discovery and development.

Synthesis Methods

The synthesis of N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide boronate involves the reaction of 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The resulting product is then treated with N-methylacetamide, which forms the this compound boronate compound. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.

Scientific Research Applications

N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide boronate has a wide range of applications in scientific research, particularly in the field of organic synthesis. It can be used as a building block for the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and materials. This compound boronate is also used as a protecting group for carboxylic acids, which allows for selective functionalization of specific sites in organic molecules.

properties

IUPAC Name

N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(18)17-5/h6-9H,10H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQKSRMOFRSRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682275
Record name N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256359-34-8
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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